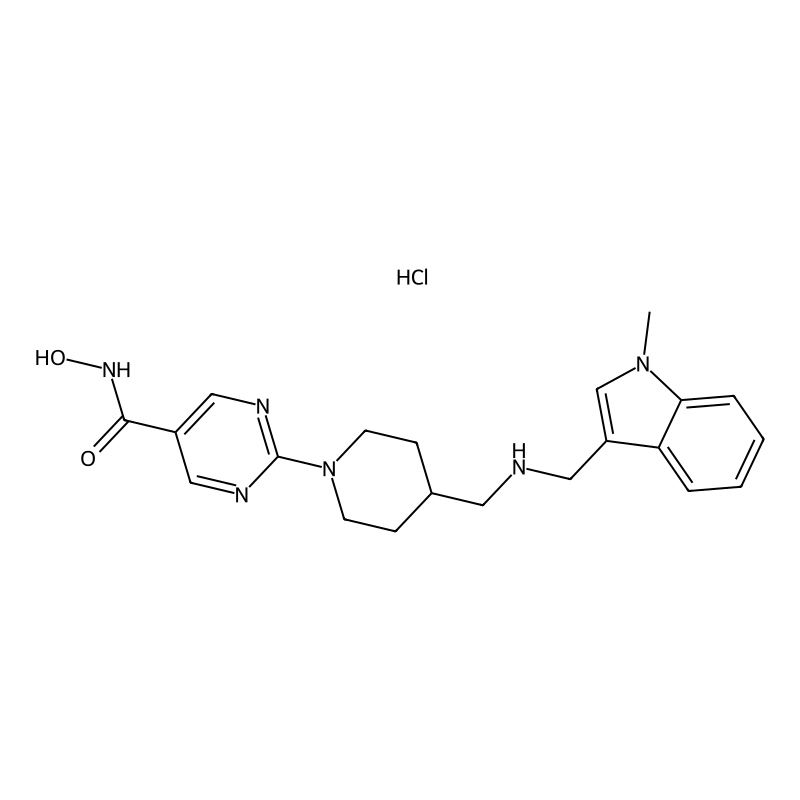

Quisinostat hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Quisinostat hydrochloride is a potent histone deacetylase inhibitor, specifically designed to target various classes of histone deacetylases. Its chemical formula is C21H27ClN6O2, and it has a molecular weight of approximately 420.93 g/mol. The compound has been studied for its role in epigenetic regulation, particularly in cancer therapy, by reversing the effects of histone deacetylation which can lead to tumor suppression and differentiation of cancer cells .

Quisinostat hydrochloride functions primarily through the inhibition of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, which in turn modifies gene expression. The compound exhibits varying inhibitory potency across different classes of histone deacetylases, with IC50 values reported as follows:

- Histone deacetylase 1: 0.11 nM

- Histone deacetylase 2: 0.33 nM

- Histone deacetylase 3: 4.86 nM

- Histone deacetylase 8: 4.26 nM .

The mechanism involves the formation of a reversible complex with the enzyme, altering its conformation and preventing substrate access.

Quisinostat hydrochloride has demonstrated significant biological activity in preclinical studies, particularly in cancer research. It has been shown to:

- Induce apoptosis in various cancer cell lines.

- Revert epithelial to mesenchymal transition by amplifying the expression of E-cadherin, a key protein involved in cell adhesion .

- Enhance the efficacy of other anticancer agents when used in combination therapies .

Additionally, studies have indicated its potential utility in treating other diseases beyond cancer, such as malaria, where it has been repurposed for novel applications .

The synthesis of quisinostat hydrochloride involves several key steps:

- Formation of the Core Structure: The initial step typically involves the creation of an amine or amide bond between a suitable aromatic compound and a cyclic structure.

- Introduction of Functional Groups: Subsequent reactions introduce various functional groups necessary for biological activity.

- Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride form to enhance solubility and stability for pharmaceutical applications.

Detailed synthetic routes can vary based on specific laboratory protocols but generally follow these principles.

Quisinostat hydrochloride is primarily utilized in:

- Cancer Therapy: As a histone deacetylase inhibitor, it is being explored for its ability to treat various cancers by reversing epigenetic silencing of tumor suppressor genes.

- Combination Therapies: Its ability to enhance the effectiveness of other anticancer drugs makes it a candidate for combination treatments.

- Research

Research on quisinostat hydrochloride has highlighted its interactions with various biological systems:

- Drug Interactions: Studies indicate that quisinostat may enhance the efficacy of certain chemotherapeutic agents, suggesting potential synergistic effects.

- Biomolecular Interactions: The compound's ability to interact with histone proteins alters chromatin structure and gene expression patterns, which is crucial for understanding its therapeutic effects.

Further interaction studies are ongoing to elucidate its full pharmacological profile and potential side effects.

Quisinostat hydrochloride shares similarities with other histone deacetylase inhibitors but stands out due to its selectivity and potency. Here are some similar compounds:

| Compound Name | Mechanism | Potency (IC50) | Unique Features |

|---|---|---|---|

| Vorinostat | Histone deacetylase inhibitor | ~0.5 µM for HDAC1 | First FDA-approved HDAC inhibitor |

| Panobinostat | Pan-HDAC inhibitor | ~0.1 µM for HDAC1 | Used in multiple myeloma treatment |

| Romidepsin | Histone deacetylase inhibitor | ~0.5 µM for HDAC1 | Approved for cutaneous T-cell lymphoma |

Quisinostat's unique profile includes its oral bioavailability and sustained inhibition properties, making it particularly suitable for solid tumors . Its development continues to be an area of active research within oncology and beyond.

IUPAC Name and Systematic Identification

Quisinostat hydrochloride is systematically identified as N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide hydrochloride. This nomenclature reflects its core structure: a pyrimidine ring substituted with a hydroxamic acid group at position 5, a piperidine ring at position 2, and a 1-methylindole moiety linked via an aminomethyl bridge. The hydrochloride salt form enhances its solubility in aqueous media, a critical feature for pharmacological applications.

Synonyms and Registry Numbers

Quisinostat hydrochloride is referenced under multiple identifiers:

| Identifier | Value |

|---|---|

| CAS Registry Number | 1083078-98-1 |

| PubChem Compound ID (CID) | 25067557 |

| UNII | WUV1QHM1CS |

| Other Synonyms | JNJ-26481585; N-hydroxy-2-(4-((((1-methyl-1H-indol-3-yl)methyl)amino)methyl)piperidin-1-yl)pyrimidine-5-carboxamide hydrochloride |

These identifiers are consistent across pharmacological databases and structural repositories.

Histone Deacetylase (HDAC) Inhibition Profile

Quisinostat hydrochloride represents a second-generation hydroxamic acid-based histone deacetylase inhibitor that demonstrates exceptional potency and selectivity against specific HDAC isoforms [1] [2]. The compound exhibits pan-HDAC inhibitory activity with particularly pronounced effects on class I and class IIa histone deacetylases, while maintaining reduced activity against class IV HDACs [3] [4].

Isoform Selectivity (HDAC1/2/4/6)

The HDAC inhibition profile of quisinostat hydrochloride demonstrates remarkable selectivity patterns across different HDAC isoforms. The compound exhibits the highest potency against HDAC1 with an IC50 value of 0.11 nM, followed by HDAC2 at 0.33 nM [1] [4]. This exceptional selectivity for class I HDACs, particularly HDAC1 and HDAC2, underlies the compound's therapeutic efficacy in targeting specific epigenetic regulatory mechanisms [3] [4].

For class IIa HDACs, quisinostat hydrochloride shows moderate selectivity against HDAC4 with an IC50 of 4.61 nM [5]. The compound demonstrates significantly lower potency against HDAC6, a class IIb enzyme, with an IC50 of 39.9 nM [5]. This selectivity profile is particularly significant as HDAC1 has been identified as essential for glioma stem cell survival and tumor maintenance, while HDAC2 plays complementary roles in chromatin regulation [4].

The selectivity pattern extends to other HDAC isoforms, with quisinostat hydrochloride showing IC50 values of 0.478 nM for HDAC3, 2.4 nM for HDAC8, and 1.96 nM for HDAC10 [5]. Notably, the compound exhibits minimal activity against HDAC11, a class IV enzyme, with IC50 values exceeding 1000 nM [5].

Biochemical IC50 Values and Binding Kinetics

The biochemical characterization of quisinostat hydrochloride reveals a comprehensive inhibition profile across multiple HDAC enzymes. The compound demonstrates subnanomolar potency against primary target enzymes, with IC50 values ranging from 0.11 nM to 39.9 nM across different HDAC isoforms [1] [4] [5]. These values represent some of the most potent HDAC inhibitory activities reported for second-generation hydroxamic acid compounds.

The binding kinetics of quisinostat hydrochloride involve the formation of stable chelation complexes with zinc ions in the active sites of HDAC enzymes [4]. The hydroxamic acid moiety forms critical hydrogen bonds and salt bridge interactions with key residues, including histidine and tyrosine residues within the enzyme active sites [5]. This binding mechanism results in sustained HDAC inhibition lasting 24-72 hours, significantly longer than first-generation HDAC inhibitors [4] [6].

Comparative analysis with other HDAC inhibitors demonstrates that quisinostat hydrochloride exhibits superior selectivity ratios. The compound shows greater than 30-fold selectivity against HDACs 3, 5, 8, and 9 compared to its primary targets HDAC1 and HDAC2 [7]. This selectivity profile translates to enhanced therapeutic windows and reduced off-target effects compared to pan-HDAC inhibitors.

| HDAC Isoform | IC50 (nM) | Selectivity | HDAC Class |

|---|---|---|---|

| HDAC1 | 0.11 | Highest | Class I |

| HDAC2 | 0.33 | High | Class I |

| HDAC3 | 0.478 | Moderate | Class I |

| HDAC4 | 4.61 | Moderate | Class IIa |

| HDAC6 | 39.9 | Low | Class IIb |

| HDAC10 | 1.96 | High | Class IIb |

| HDAC11 | >1000 | Minimal | Class IV |

Epigenetic Modulation Mechanisms

Histone H3/H4 Acetylation Dynamics

Quisinostat hydrochloride induces profound alterations in histone acetylation patterns, with particular emphasis on histones H3 and H4 [2] [4] [8]. Treatment with the compound results in dose-dependent increases in histone H3 acetylation at lysines 9 and 14 (H3K9/14ac), which serves as a direct biomarker of HDAC1 and HDAC2 inhibition [4] [8]. These acetylation changes occur within nanomolar concentration ranges, typically between 10-100 nM [4].

The temporal dynamics of histone acetylation induced by quisinostat hydrochloride demonstrate sustained effects lasting 24-72 hours after treatment [4] [6]. This prolonged acetylation pattern distinguishes quisinostat from first-generation HDAC inhibitors and contributes to its enhanced therapeutic efficacy. The compound induces significant increases in acetylated histone H3 levels in peripheral blood mononuclear cells, with changes ranging from 35% to 548% in individual samples [2].

Histone H4 acetylation patterns show similar dose-dependent increases, with particular effects on H4K16ac, which plays critical roles in heterochromatin structure and gene silencing [9]. The compound also affects H4K20ac levels, though these changes are more context-dependent and variable across different cell types [9]. These acetylation modifications contribute to global chromatin relaxation and enhanced accessibility of regulatory DNA sequences.

Mass spectrometry analyses reveal that quisinostat hydrochloride induces strong accumulation of histone acetylation across multiple lysine residues on histones H3 and H4 [9]. The compound shows particular efficacy in acetylating histones in tumor tissues, with sustained effects observed in preclinical models for extended periods following treatment [2] [10].

Chromatin Remodeling and Gene Silencing Effects

The chromatin remodeling effects of quisinostat hydrochloride extend beyond simple histone acetylation to encompass comprehensive reorganization of chromatin architecture [4] [11]. The compound induces global changes in chromatin accessibility, leading to reactivation of silenced tumor suppressor genes and modulation of oncogenic pathways [4]. These effects are mediated through disruption of heterochromatin structure and enhancement of euchromatin formation.

Quisinostat hydrochloride treatment results in significant alterations in gene expression patterns, with particular effects on genes involved in cell cycle regulation, apoptosis, and DNA damage response [4] [12]. The compound induces expression of p21, a key tumor suppressor protein and cell cycle regulator, through chromatin remodeling at the CDKN1A locus [4] [12]. This effect is mediated by increased accessibility of p53 binding sites and enhanced transcriptional activation.

The gene silencing effects of quisinostat hydrochloride involve complex interactions with chromatin remodeling complexes and transcriptional machinery [11]. The compound affects the balance between gene activation and repression by modulating the recruitment and activity of chromatin-modifying enzymes. These effects contribute to the selective targeting of cancer cells while preserving normal cellular functions.

Chromatin immunoprecipitation studies demonstrate that quisinostat hydrochloride treatment leads to increased recruitment of transcriptional activators and decreased association of transcriptional repressors with target gene promoters [11]. These changes result in comprehensive reprogramming of gene expression patterns that favor cell cycle arrest and apoptosis in cancer cells.

| Histone Target | Acetylation Change | Concentration Range | Functional Impact |

|---|---|---|---|

| Histone H3 | Increased | 10-100 nM | Chromatin relaxation |

| Histone H4 | Increased | 10-100 nM | Gene activation |

| H3K9/14ac | Dose-dependent increase | 10-100 nM | Transcriptional activation |

| H4K16ac | Increased | 25-100 nM | Heterochromatin disruption |

| H4K20ac | Context-dependent | Variable | Epigenetic modulation |

Downstream Signaling Pathway Interactions

PI3K/AKT/p21 Cell Cycle Regulation

Quisinostat hydrochloride exerts profound effects on the PI3K/AKT/p21 signaling pathway, leading to cell cycle arrest and growth inhibition in cancer cells [13] [14] [15]. The compound induces downregulation of PI3K and AKT phosphorylation, resulting in reduced kinase activity and subsequent upregulation of p21 protein expression [13] [14]. This pathway modulation represents a key mechanism through which quisinostat hydrochloride achieves its antiproliferative effects.

The inhibition of PI3K/AKT signaling by quisinostat hydrochloride occurs through multiple mechanisms, including direct transcriptional effects and post-translational modifications [13] [15]. Treatment with the compound results in decreased phosphorylation of AKT at serine 473, a critical site for AKT activation and downstream signaling [13]. This inhibition correlates with increased expression of p21, which functions as a cyclin-dependent kinase inhibitor and induces G0/G1 phase cell cycle arrest [13] [14].

The p21 upregulation induced by quisinostat hydrochloride occurs through both p53-dependent and p53-independent mechanisms [12] [16]. In cells expressing wild-type p53, the compound enhances p53 acetylation at lysines 382 and 373, leading to increased p53 transcriptional activity and subsequent p21 expression [12]. The acetylation of p53 by quisinostat hydrochloride treatment enhances its DNA-binding activity and stability, resulting in sustained p21 induction.

Mechanistic studies demonstrate that quisinostat hydrochloride treatment leads to alterations in multiple cell cycle regulatory proteins [13] [14]. The compound downregulates cyclin D1, cyclin E1, and cyclin A2 expression while reducing the activity of cyclin-dependent kinases CDK2, CDK4, and CDK6 [13]. These changes collectively contribute to the induction of G0/G1 phase arrest and inhibition of cell proliferation in cancer cells.

JNK/c-Jun/Caspase-3 Apoptotic Cascade

The JNK/c-Jun/Caspase-3 apoptotic cascade represents a critical downstream pathway activated by quisinostat hydrochloride treatment [13] [14] [15]. The compound induces activation of c-Jun N-terminal kinase (JNK), leading to phosphorylation and activation of the transcription factor c-Jun [13] [14]. This activation triggers a cascade of apoptotic signaling events culminating in caspase-3 activation and programmed cell death.

Quisinostat hydrochloride treatment results in dose-dependent activation of JNK, with maximal effects observed at concentrations corresponding to the compound's antiproliferative IC50 values [13] [14]. The activated JNK phosphorylates c-Jun at serine residues 63 and 73, enhancing its transcriptional activity and promoting expression of pro-apoptotic genes [13]. This pathway activation contributes to the selective toxicity of quisinostat hydrochloride against cancer cells.

The downstream effects of JNK/c-Jun activation include modulation of Bcl-2 family proteins and mitochondrial membrane permeabilization [13] [15]. Quisinostat hydrochloride treatment increases expression of pro-apoptotic proteins including Bax and Bim while decreasing anti-apoptotic proteins Bcl-2 and Bcl-xl [13] [12]. These changes result in mitochondrial dysfunction, cytochrome c release, and activation of the intrinsic apoptotic pathway.

Caspase-3 activation represents the terminal effector mechanism of quisinostat hydrochloride-induced apoptosis [13] [14] [15]. The compound induces cleavage and activation of caspase-3, as well as upstream initiator caspases including caspase-9 [13] [12]. This caspase activation leads to cleavage of poly(ADP-ribose) polymerase (PARP) and other cellular substrates, ultimately resulting in apoptotic cell death. The sustained activation of this pathway contributes to the therapeutic efficacy of quisinostat hydrochloride in cancer treatment.

| Pathway | Primary Effect | Key Proteins Affected | Cellular Outcome |

|---|---|---|---|

| PI3K/AKT/p21 Pathway | Cell Cycle Arrest | PI3K↓, AKT↓, p21↑ | Growth Inhibition |

| JNK/c-Jun/Caspase-3 Pathway | Apoptosis Induction | JNK↑, c-Jun↑, Caspase-3↑ | Cell Death |

| p53 Signaling | Transcriptional Activation | p53 acetylation↑, p21↑ | Tumor Suppression |

| Mitochondrial Apoptosis | Intrinsic Apoptosis | Cyto c↑, Bax↑, Bcl-2↓ | Programmed Cell Death |

| Cell Cycle Control | G0/G1 Phase Arrest | Cyclin D1↓, CDK2/4/6↓ | Proliferation Block |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Histone deacetylase [EC:3.5.1.98]

HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Other CAS

Wikipedia

Dates

2: Maes K, De Smedt E, Lemaire M, De Raeve H, Menu E, Van Valckenborgh E, McClue S, Vanderkerken K, De Bruyne E. The role of DNA damage and repair in decitabine-mediated apoptosis in multiple myeloma. Oncotarget. 2014 May 30;5(10):3115-29. PubMed PMID: 24833108; PubMed Central PMCID: PMC4102796.

3: Carol H, Gorlick R, Kolb EA, Morton CL, Manesh DM, Keir ST, Reynolds CP, Kang MH, Maris JM, Wozniak A, Hickson I, Lyalin D, Kurmasheva RT, Houghton PJ, Smith MA, Lock R. Initial testing (stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2014 Feb;61(2):245-52. doi: 10.1002/pbc.24724. Epub 2013 Sep 4. PubMed PMID: 24038993.

4: Venugopal B, Baird R, Kristeleit RS, Plummer R, Cowan R, Stewart A, Fourneau N, Hellemans P, Elsayed Y, McClue S, Smit JW, Forslund A, Phelps C, Camm J, Evans TR, de Bono JS, Banerji U. A phase I study of quisinostat (JNJ-26481585), an oral hydroxamate histone deacetylase inhibitor with evidence of target modulation and antitumor activity, in patients with advanced solid tumors. Clin Cancer Res. 2013 Aug 1;19(15):4262-72. doi: 10.1158/1078-0432.CCR-13-0312. Epub 2013 Jun 5. PubMed PMID: 23741066.

5: Schreml J, Riessland M, Paterno M, Garbes L, Roßbach K, Ackermann B, Krämer J, Somers E, Parson SH, Heller R, Berkessel A, Sterner-Kock A, Wirth B. Severe SMA mice show organ impairment that cannot be rescued by therapy with the HDACi JNJ-26481585. Eur J Hum Genet. 2013 Jun;21(6):643-52. doi: 10.1038/ejhg.2012.222. Epub 2012 Oct 17. PubMed PMID: 23073311; PubMed Central PMCID: PMC3658191.

6: Stühmer T, Arts J, Chatterjee M, Borawski J, Wolff A, King P, Einsele H, Leo E, Bargou RC. Preclinical anti-myeloma activity of the novel HDAC-inhibitor JNJ-26481585. Br J Haematol. 2010 May;149(4):529-36. doi: 10.1111/j.1365-2141.2010.08126.x. Epub 2010 Mar 13. PubMed PMID: 20331455.

7: Arts J, King P, Mariën A, Floren W, Beliën A, Janssen L, Pilatte I, Roux B, Decrane L, Gilissen R, Hickson I, Vreys V, Cox E, Bol K, Talloen W, Goris I, Andries L, Du Jardin M, Janicot M, Page M, van Emelen K, Angibaud P. JNJ-26481585, a novel "second-generation" oral histone deacetylase inhibitor, shows broad-spectrum preclinical antitumoral activity. Clin Cancer Res. 2009 Nov 15;15(22):6841-51. doi: 10.1158/1078-0432.CCR-09-0547. Epub 2009 Oct 27. PubMed PMID: 19861438.

8: Tong WG, Wei Y, Stevenson W, Kuang SQ, Fang Z, Zhang M, Arts J, Garcia-Manero G. Preclinical antileukemia activity of JNJ-26481585, a potent second-generation histone deacetylase inhibitor. Leuk Res. 2010 Feb;34(2):221-8. doi: 10.1016/j.leukres.2009.07.024. Epub 2009 Aug 13. PubMed PMID: 19682743.

9: Deleu S, Lemaire M, Arts J, Menu E, Van Valckenborgh E, Vande Broek I, De Raeve H, Coulton L, Van Camp B, Croucher P, Vanderkerken K. Bortezomib alone or in combination with the histone deacetylase inhibitor JNJ-26481585: effect on myeloma bone disease in the 5T2MM murine model of myeloma. Cancer Res. 2009 Jul 1;69(13):5307-11. doi: 10.1158/0008-5472.CAN-08-4472. Epub 2009 Jun 16. PubMed PMID: 19531653.

10: Deleu S, Lemaire M, Arts J, Menu E, Van Valckenborgh E, King P, Vande Broek I, De Raeve H, Van Camp B, Croucher P, Vanderkerken K. The effects of JNJ-26481585, a novel hydroxamate-based histone deacetylase inhibitor, on the development of multiple myeloma in the 5T2MM and 5T33MM murine models. Leukemia. 2009 Oct;23(10):1894-903. doi: 10.1038/leu.2009.121. Epub 2009 Jun 4. PubMed PMID: 19494837.

11: Dedes KJ, Dedes I, Imesch P, von Bueren AO, Fink D, Fedier A. Acquired vorinostat resistance shows partial cross-resistance to 'second-generation' HDAC inhibitors and correlates with loss of histone acetylation and apoptosis but not with altered HDAC and HAT activities. Anticancer Drugs. 2009 Jun;20(5):321-33. doi: 10.1097/CAD.0b013e3283262a32. PubMed PMID: 19322073.

(last updated: 4/20/2016).